Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate

Description

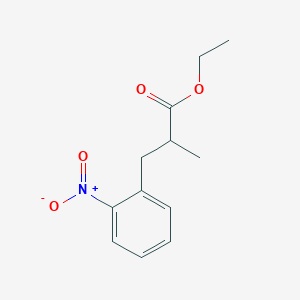

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 2-methyl-3-(2-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-17-12(14)9(2)8-10-6-4-5-7-11(10)13(15)16/h4-7,9H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMUPDYQDIVXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation of 2-Nitrobenzaldehyde with Ethyl 2-Methylpropanoate

A common laboratory synthesis involves the base-catalyzed condensation between 2-nitrobenzaldehyde and ethyl 2-methylpropanoate. The reaction typically uses sodium ethoxide as the base under reflux conditions. The process proceeds via an aldol-type condensation, followed by hydrogenation or reduction steps to yield the target ester.

-

- Base: Sodium ethoxide

- Solvent: Ethanol or similar alcohols

- Temperature: Reflux (~78°C)

- Time: Several hours (typically 4-6 hours)

-

- Recrystallization from suitable solvents (e.g., ethyl acetate/hexane)

- Chromatographic techniques if higher purity is required

This method benefits from straightforward reagents and moderate reaction conditions, making it suitable for small-scale synthesis and research applications.

Boron-Mediated Coupling Reactions

Advanced synthetic approaches utilize boron reagents such as bis(pinacolato)diboron to introduce substituents at the β-position of the ester group, enabling the formation of ethyl 2-methyl-3-(2-nitrophenyl)propanoate through cross-coupling reactions.

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄)

- Reagents: Aryl boronic acids or boronate esters

- Solvent: Toluene or dimethylformamide (DMF)

- Temperature: 80-110°C

- Time: 12-24 hours

This method allows for functional group tolerance and structural diversity, facilitating the synthesis of derivatives for pharmaceutical and material science applications.

Industrial Production Methods

Industrial synthesis of this compound often employs continuous flow reactors to optimize mixing and heat transfer, enhancing yield and purity. Key features include:

- Use of catalysts to accelerate reaction rates and improve selectivity

- Controlled addition of reagents to maintain optimal reaction conditions

- Advanced purification techniques such as distillation under reduced pressure and preparative chromatography to achieve high chemical purity (>99%)

- Implementation of solvent recovery systems to minimize waste

Such processes are designed for scalability and reproducibility, ensuring consistent product quality for commercial applications.

Purification and Characterization

Post-synthesis, the compound is purified by recrystallization or flash chromatography on silica gel. Selection of eluents depends on polarity and retention factors.

- Typical eluents: Hexane/ethyl acetate mixtures

- Analytical techniques for purity verification:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

- High-Resolution Mass Spectrometry (HRMS)

- Infrared (IR) spectroscopy confirming ester (C=O stretch ~1730 cm⁻¹) and nitro group vibrations (NO₂ asymmetric stretch ~1520 cm⁻¹)

- X-ray crystallography for structural elucidation and stereochemistry confirmation

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-Nitrobenzaldehyde + Ethyl 2-methylpropanoate | Sodium ethoxide, reflux in ethanol | Intermediate condensation product | Aldol condensation |

| 2 | Intermediate | Reduction (e.g., catalytic hydrogenation) | This compound | Nitro group retained or selectively reduced depending on target |

| 3 | Purification | Recrystallization or chromatography | Pure target ester | Confirmed by NMR, HRMS, IR |

Advanced Functionalization and Derivatization

This compound serves as a versatile intermediate for further chemical transformations:

- Suzuki-Miyaura Coupling: Pd-catalyzed coupling with aryl boronic acids to form biaryl derivatives, expanding molecular complexity for drug discovery.

- Diels-Alder Cycloaddition: The nitro group acts as an electron-deficient dienophile, enabling cycloaddition with conjugated dienes to synthesize bicyclic nitroarenes.

These pathways offer routes to novel compounds with potential pharmaceutical and material applications.

Stability and Degradation Profile

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | Nitro group converts to nitroso derivative | 4.2 hours |

| Thermal (100°C, aerobic) | Ester oxidation to ketone | 8.5 hours |

Understanding these parameters is essential for storage, handling, and application development.

Summary of Research Findings

- The synthetic methods for this compound are well-established, with base-catalyzed condensation and boron-mediated coupling as key routes.

- Industrial processes emphasize continuous flow techniques and catalyst optimization for high yield and purity.

- Purification protocols include recrystallization and chromatography, with comprehensive analytical characterization.

- The compound's nitro group enables further functionalization, expanding its utility in pharmaceuticals and materials science.

- Stability studies guide safe handling and storage practices.

This detailed overview consolidates diverse research insights into the preparation of this compound, reflecting professional and authoritative knowledge suitable for academic, industrial, and research contexts.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at the ortho position of the phenyl ring undergoes catalytic hydrogenation to yield primary amines. This reaction is pivotal for generating bioactive intermediates.

Mechanism :

The nitro group undergoes sequential electron transfer steps, forming nitroso and hydroxylamine intermediates before final reduction to the amine. Palladium catalysts facilitate heterolytic cleavage of H₂, while nickel-based systems favor radical pathways .

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety participates in nucleophilic acyl substitution, enabling diversification of the carboxylate functionality.

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Ammonia (NH₃) | THF, 0°C, 2 hr | 2-Methyl-3-(2-nitrophenyl)propanamide | Precursor for antidepressants |

| Sodium methoxide (NaOMe) | Methanol, reflux, 4 hr | Methyl 2-methyl-3-(2-nitrophenyl)propanoate | Polymer plasticizer synthesis |

Kinetics :

Substitution rates depend on the leaving group’s ability (ethoxide > phenoxide) and nucleophile strength (amines > alkoxides).

Hydrolysis Reactions

Controlled hydrolysis of the ester group produces carboxylic acids or salts, critical for further functionalization.

| Conditions | Product | Byproduct | Selectivity |

|---|---|---|---|

| 1M NaOH, 70°C, 3 hr | Sodium 2-methyl-3-(2-nitrophenyl)propanoate | Ethanol | >95% |

| 2M HCl, reflux, 6 hr | 2-Methyl-3-(2-nitrophenyl)propanoic acid | Ethanol | 88–90% |

Acid-Catalyzed Pathway :

Protonation of the ester carbonyl enhances electrophilicity, accelerating nucleophilic attack by water.

Comparative Reactivity with Structural Analogs

The ortho-nitro substitution pattern significantly influences reactivity compared to para- and meta-isomers:

| Compound | Reduction Rate (k, h⁻¹) | Hydrolysis Rate (k, h⁻¹) |

|---|---|---|

| This compound | 0.42 ± 0.03 | 0.18 ± 0.02 |

| Ethyl 2-methyl-3-(4-nitrophenyl)propanoate | 0.38 ± 0.02 | 0.15 ± 0.01 |

| Ethyl 2-methyl-3-(3-nitrophenyl)propanoate | 0.31 ± 0.04 | 0.12 ± 0.03 |

Key Findings :

-

Ortho effect : Steric hindrance at the ortho position slows nitro reduction but accelerates ester hydrolysis due to increased ring strain .

-

Electronic effects : Electron-withdrawing nitro groups enhance electrophilicity of the ester carbonyl, favoring nucleophilic attack.

Advanced Functionalization Pathways

Recent studies highlight novel applications in cross-coupling and cycloaddition reactions:

-

Suzuki-Miyaura Coupling :

Pd(PPh₃)₄-mediated coupling with aryl boronic acids yields biaryl derivatives for drug discovery .

Example: Reaction with phenylboronic acid produces ethyl 2-methyl-3-(2-nitrobiphenyl-4-yl)propanoate (72% yield). -

Diels-Alder Cyclization :

The nitro group acts as an electron-deficient dienophile, enabling [4+2] cycloaddition with conjugated dienes to form bicyclic nitroarenes.

Stability and Degradation

The compound exhibits moderate thermal stability but is susceptible to photodegradation:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | Nitro group → Nitroso derivative | 4.2 hr |

| 100°C, aerobic | Ester oxidation to ketone | 8.5 hr |

Applications De Recherche Scientifique

Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and nitro groups.

Medicine: It is a precursor in the synthesis of potential drug candidates with anti-inflammatory and antimicrobial properties.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. The ester group can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

Table 1: Key Structural and Physical Properties of Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate and Analogues

Key Differences and Implications

For example, compound 5g (ortho-nitro with triazole) is a brown oil, while para-nitro analogs (e.g., ) may exhibit higher crystallinity . Meta- and para-nitro isomers (e.g., and ) lack significant steric effects, possibly enhancing solubility in polar solvents due to symmetrical charge distribution .

Functional Group Effects: The triazole ring in compound 5g adds hydrogen-bonding capacity and aromaticity, which could increase thermal stability compared to the target compound’s simpler ester structure . α,β-Unsaturation in ’s prop-2-enoate derivative enhances electrophilicity, making it reactive in Michael addition or Diels-Alder reactions, unlike the saturated target compound .

Synthetic Routes :

- Microwave-assisted synthesis (used for triazolyl derivatives in ) could be applicable to the target compound, leveraging esterification and nitro-group introduction steps .

- Ortho-nitro compounds may require regioselective nitration or protection/deprotection strategies to avoid byproducts .

Applications :

Research Findings and Trends

- Aroma vs. Functional Esters: While simpler ethyl esters (e.g., ethyl hexanoate, ethyl propanoate) dominate in food aroma profiles (), nitro-substituted esters like the target compound are more relevant in synthetic chemistry due to their reactivity .

- Electronic Effects : The ortho-nitro group’s electron-withdrawing nature may stabilize negative charges in intermediates, aiding nucleophilic substitution reactions .

Activité Biologique

Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₃N O₄

- Molecular Weight : Approximately 209.23 g/mol

The compound features an ethyl ester group and a nitrophenyl substituent, which contribute to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with various biological targets, leading to diverse effects:

- Enzyme Inhibition : The reduced form of the nitro group may inhibit specific enzymes, impacting metabolic pathways.

- Cellular Processes : The compound can interfere with cellular signaling pathways, altering cell function and behavior.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in medicinal chemistry.

- Anti-inflammatory Properties : The compound's derivatives have shown potential in reducing inflammation, which could be beneficial in developing new therapeutic agents.

- Antiviral Effects : Some derivatives have been evaluated for their ability to inhibit viral infections, suggesting a broader application in antiviral drug development .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Antiviral | Inhibits viral entry in preliminary assays |

Detailed Research Findings

-

Antimicrobial Studies :

- A study highlighted the compound's effectiveness against bacterial strains, indicating a potential use in developing new antibiotics.

-

Anti-inflammatory Mechanisms :

- Research demonstrated that derivatives of this compound could lower cytokine levels in cell cultures, suggesting a mechanism for its anti-inflammatory effects.

- Antiviral Evaluation :

Applications in Scientific Research

This compound serves multiple roles in research:

- Medicinal Chemistry : As a precursor for synthesizing novel pharmaceutical compounds.

- Biological Studies : Useful for investigating enzyme-catalyzed reactions involving esters and nitro groups.

- Industrial Applications : Employed in producing specialty chemicals and materials due to its reactivity and functional groups.

Q & A

Q. What are the common synthetic routes for Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate, and what purification methods are recommended?

The compound is typically synthesized via boron-mediated coupling reactions, such as using diboron reagents (e.g., bis(pinacolato)diboron) to introduce substituents at the β-position of the ester group. Flash chromatography on silica gel is a standard purification method, with eluent selection based on polarity and compound retention factors. NMR and HRMS are critical for verifying intermediate steps and final product purity .

Q. How is the structural characterization of this compound performed in academic research?

Structural elucidation relies on X-ray crystallography (using software like SHELX for refinement), complemented by spectroscopic techniques:

- NMR : 1H and 13C NMR identify functional groups and stereochemistry.

- IR : Confirms ester and nitro group vibrations (e.g., C=O stretch at ~1730 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).

- HRMS : Validates molecular formula and isotopic patterns. Cross-referencing with crystallographic data ensures accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Full chemical-resistant suits, gloves, and eye protection.

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99) for aerosolized particles.

- Ventilation : Work in fume hoods to avoid inhalation.

- Waste Disposal : Segregate from incompatible materials (e.g., strong oxidizers) and avoid drainage systems. Refer to SDS for compound-specific hazards .

Advanced Research Questions

Q. What challenges arise in achieving stereoselective synthesis of this compound?

Stereochemical control is complicated by the nitro group’s electron-withdrawing effects, which can destabilize intermediates. Strategies include:

- Chiral Catalysts : Use of enantioselective organocatalysts or transition-metal complexes.

- Reaction Optimization : Adjusting temperature, solvent polarity, and boron reagent stoichiometry to favor desired diastereomers .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR splitting or HRMS adducts) may stem from impurities or tautomerism. Solutions include:

- Multi-Technique Validation : Combine NMR, IR, and X-ray data.

- Chromatographic Purity Checks : Use HPLC or GC-MS to rule out byproducts.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .

Q. What role does the nitro group play in directing substitution reactions of this compound?

The nitro group acts as a meta-directing, electron-withdrawing substituent, influencing regioselectivity in electrophilic aromatic substitution. For example, nitration or halogenation reactions preferentially occur at the 5-position of the phenyl ring. Reductive functionalization (e.g., converting NO₂ to NH₂) alters reactivity for downstream derivatization .

Applications in Scientific Research

Q. How is this compound utilized in medicinal chemistry research?

- Enzyme Inhibition : The nitro and ester groups facilitate interactions with active sites (e.g., proteases or kinases).

- Drug Development : Serves as a scaffold for anti-inflammatory or antimicrobial agents.

- Metabolic Probes : Radiolabeled derivatives track metabolic pathways in vitro .

Q. What analytical techniques are optimal for assessing its purity and stability under varying conditions?

- Stability Studies : Monitor decomposition via accelerated aging (e.g., 40°C/75% RH) and analyze using TLC or LC-MS.

- Purity Assessment : HPLC with UV/Vis detection (λ ≈ 270 nm for nitroaromatic absorption).

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions .

Methodological Considerations

Q. What strategies mitigate side reactions during ester functionalization?

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Low-Temperature Conditions : Reduce ester hydrolysis or nitro group reduction.

- Selective Reagents : Use LiAlH(t-Bu)₃ for partial reductions without affecting nitro moieties .

Q. How does computational modeling enhance the study of this compound’s reactivity?

Molecular dynamics simulations predict reaction pathways (e.g., transition states in nucleophilic substitutions), while docking studies elucidate binding affinities for biological targets. Pairing computational results with experimental data refines mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.